Deoxy miroestrol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Deoxy miroestrol is a phytoestrogen that binds to estrogen receptors in the body . It has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit prostaglandin synthesis .

Synthesis Analysis

Miroestrol biosynthesis was reconsidered and the most plausible mechanism starting from the isoflavonoid daidzein was proposed . A de novo transcriptome analysis was conducted using combined Pueraria candollei var. mirifica tissues of young leaves, mature leaves, tuberous cortices, and cortex-excised tubers . Twenty-one differentially expressed genes from four separate libraries were identified as candidates involved in these biosynthetic pathways .

Molecular Structure Analysis

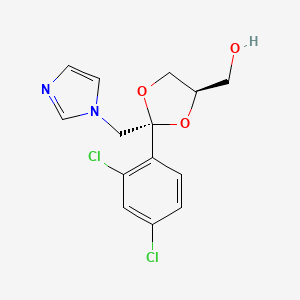

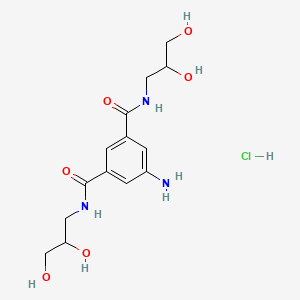

The molecular formula for Deoxy miroestrol is C20H22O5 . When Deoxy miroestrol is exposed to the oxygen in air, it is converted to miroestrol .

Chemical Reactions Analysis

An enzyme-linked immunosorbent assay (ELISA) was developed for Deoxy miroestrol determination . The antibody exhibited equal reactivity against miroestrol and Deoxy miroestrol . The sensitivity of determination was in the range of 31.3–500 ng/ml with high precision .

Physical And Chemical Properties Analysis

Deoxy miroestrol is a stable phytosterol credited with many tissue-rejuvenating effects . Its chemical formula is C20H22O5 and its molecular weight is 342.39 g/mol .

Safety And Hazards

Propiedades

IUPAC Name |

(3S,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12?,15?,16-,17-,18-,20?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKZPXFWTQSDET-BCEKBLTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C3=C(C=C(C=C3)O)OC=C2C4[C@H]5C1CC([C@@H]5O)(CC4=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxy miroestrol | |

CAS RN |

261963-67-1 |

Source

|

| Record name | Deoxymiroestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261963671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)